

An In-depth Technical Guide to Hydroxy-PEG1-(CH2)2-Boc

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-(CH2)2-Boc, also known by its systematic name tert-butyl 3-(2-hydroxyethoxy) propanoate, is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. This molecule incorporates a single polyethylene glycol (PEG) unit, conferring hydrophilicity, a terminal hydroxyl group for chemical conjugation, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. Its principal application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2] The defined length and chemical properties of this linker are critical for optimizing the efficacy of the resulting therapeutic agent by influencing the formation and stability of the ternary complex essential for protein degradation. This guide provides a comprehensive overview of its chemical properties, applications in drug development, detailed experimental protocols, and a visual representation of its role in relevant biological pathways.

Core Properties of Hydroxy-PEG1-(CH2)2-Boc

This molecule is a colorless to light yellow liquid at room temperature.[3] Its structure is designed to offer a balance of hydrophilicity and reactive handles for controlled, sequential chemical reactions. The single PEG unit enhances aqueous solubility, a crucial factor for improving the pharmacokinetic profile of otherwise hydrophobic drug molecules.[4][5]



Physicochemical Data

The key physicochemical properties of **Hydroxy-PEG1-(CH2)2-Boc** are summarized in the table below, providing essential data for synthetic planning and characterization.

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| CAS Number | 671802-00-9 | [3][6] |
| Molecular Formula | C9H18O4 | [3][6] |
| Molecular Weight | 190.24 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [3] |
| SMILES | O=C(OC(C)(C)C)CCOCCO | [6][7] |
| InChI Key | ACWLDITVZGWIKA- UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | [6] |
| logP (calculated) | 0.7271 | [6] |
| Purity (typical) | ≥96% | [6] |
| Storage Conditions | Pure form: -20°C (3 years), 4°C (2 years) | [3][8] |

Structural Features and Advantages

- Heterobifunctional Nature: The molecule possesses two distinct reactive sites: a primary hydroxyl group (-OH) and a Boc-protected carboxylic acid. This allows for selective and sequential conjugation of two different molecules, which is fundamental in the synthesis of complex bioconjugates like PROTACs.[5][9]
- Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the carboxylic acid.[10][11] It is stable under a wide range of conditions, preventing unwanted side reactions during the functionalization of the hydroxyl group.[9] Its facile



removal under acidic conditions (e.g., with trifluoroacetic acid) provides a controlled deprotection step to reveal the carboxylic acid for subsequent coupling reactions.[11]

 Hydrophilic PEG1 Spacer: The short, single ethylene glycol unit enhances the water solubility of the linker and the final conjugate.[1][4] This can improve the pharmacokinetic properties of the therapeutic, mitigate aggregation of hydrophobic payloads, and provide the necessary flexibility for the two ends of the PROTAC to bind effectively to their respective target proteins.[4][12]

Applications in Drug Development

The primary application of **Hydroxy-PEG1-(CH2)2-Boc** is as a PEG-based linker in the synthesis of PROTACs.[1][2][13]

Role in PROTACs

PROTACs are innovative therapeutic agents that co-opt the body's own cellular machinery to eliminate specific disease-causing proteins.[7][14] They are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][14]

Hydroxy-PEG1-(CH2)2-Boc serves as this crucial linker. The synthesis strategy typically involves:

- Conjugating a POI ligand to the hydroxyl group of the linker.
- Removing the Boc protecting group to expose the carboxylic acid.
- Coupling an E3 ligase ligand to the newly deprotected carboxylic acid.

The length and flexibility of the linker are critical for the successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[12] This complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein by the proteasome.[7][15] The short PEG1 chain of this linker provides a defined spatial separation and flexibility that can be optimal for certain target and E3 ligase pairs.

Experimental Protocols



The following are representative protocols for the synthesis of **Hydroxy-PEG1-(CH2)2-Boc** and its subsequent use in PROTAC synthesis. These methods are based on established chemical principles and procedures reported for similar molecules.

Synthesis of Hydroxy-PEG1-(CH2)2-Boc

This synthesis involves the reaction of ethylene glycol with tert-butyl acrylate.

- Materials: Ethylene glycol, tert-butyl acrylate, sodium, tetrahydrofuran (THF), 1 N HCl, ethyl acetate, brine, sodium sulfate.
- Procedure:
 - To a solution of ethylene glycol in tetrahydrofuran, add a catalytic amount of sodium.
 - After the sodium has dissolved, add tert-butyl acrylate to the reaction mixture.
 - Stir the mixture at room temperature for 24 hours.
 - Concentrate the reaction mixture in vacuo and quench with 1 N HCl.
 - Suspend the residue in brine and extract with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
 - Purify the residue by flash column chromatography to yield the final product.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to reveal the free carboxylic acid.

- Materials: Hydroxy-PEG1-(CH2)2-Boc derivative, Trifluoroacetic acid (TFA),
 Dichloromethane (DCM), Toluene (optional), Saturated aqueous sodium bicarbonate.
- Procedure:
 - Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.



- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to a final concentration of 20-50% (v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove
 DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[11]
- For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected compound.[11]

PROTAC Synthesis using Hydroxy-PEG1-(CH2)2-Boc

This is a general two-step protocol for synthesizing a PROTAC.

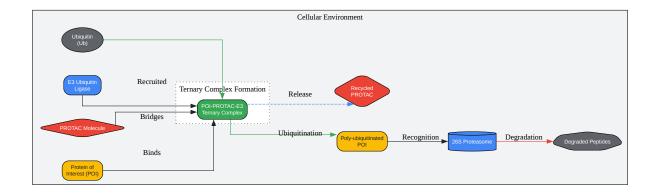
- Step 1: Conjugation to the Hydroxyl Group
 - Reagents: POI-ligand with a carboxylic acid, Hydroxy-PEG1-(CH2)2-Boc, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP) in an anhydrous solvent like DCM.
 - Procedure: The carboxylic acid of the POI-ligand is activated with the coupling agent and then reacted with the hydroxyl group of the linker to form an ester bond. The reaction is monitored and purified by chromatography.
- Step 2: Conjugation to the Deprotected Carboxylic Acid
 - Reagents: The product from Step 1 (after Boc deprotection), an E3-ligase ligand with an amine handle, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.
 - Procedure: The deprotected carboxylic acid on the linker is activated and then reacted
 with the amine group of the E3-ligase ligand to form a stable amide bond, yielding the final



PROTAC molecule. The product is then purified, typically by HPLC.

Mandatory Visualizations PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway exploited by PROTACs, which are synthesized using linkers like **Hydroxy-PEG1-(CH2)2-Boc**.



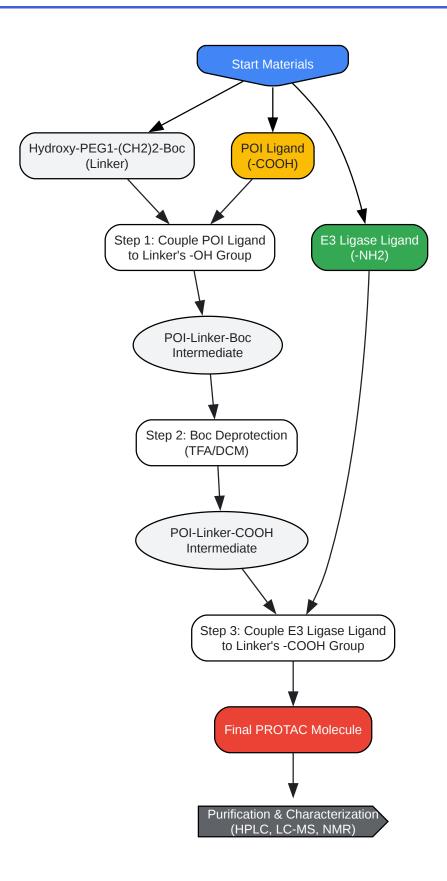
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Caption: PROTACs utilize linkers to form a ternary complex, leading to ubiquitination and degradation of the target protein.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the logical steps for synthesizing a PROTAC molecule using a heterobifunctional linker like **Hydroxy-PEG1-(CH2)2-Boc**.





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Caption: A sequential workflow for synthesizing PROTACs using a heterobifunctional linker with orthogonal protecting groups.

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